

Pyrrolidine-1-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Pyrrolidine-1-carbonitrile

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An In-Depth Technical Guide to **Pyrrolidine-1-carbonitrile** for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Pyrrolidine-1-carbonitrile in Modern Synthesis

Pyrrolidine-1-carbonitrile (CAS No. 1530-88-7) is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, functionalized with a nitrile group at the nitrogen atom.[2] This unique combination imparts a favorable reactivity profile, making it an essential intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The pyrrolidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.[3][4] This guide provides an in-depth examination of **Pyrrolidine-1-carbonitrile**, focusing on its physicochemical properties, synthesis, applications, and safe handling protocols for research and drug development professionals.

Physicochemical and Structural Properties

Pyrrolidine-1-carbonitrile is typically a colorless to light yellow liquid under standard conditions.[2][5] Its core properties are summarized below, providing essential data for

experimental design and execution.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ N ₂	[2][6][7][8][9]
Molecular Weight	96.13 g/mol	[2][6][7][9][10]
CAS Number	1530-88-7	[6][7][11]
IUPAC Name	pyrrolidine-1-carbonitrile	[7]
Synonyms	1-Cyanopyrrolidine, N-Cyanopyrrolidine	[6][12]
Appearance	Colorless to light orange/yellow clear liquid	[2][5]
Density	0.954 g/mL at 25 °C	[1][6][9]
Boiling Point	75-77 °C @ 1.8 mmHg; 110 °C @ 17 mmHg	[2][5][6]
Flash Point	107 °C (224.6 °F)	[5]
Refractive Index	n _{20/D} 1.47	[2]
SMILES	<chem>C1CCN(C1)C#N</chem>	[6][8]
InChIKey	QJRYYOWARFCJQZ-UHFFFAOYSA-N	[7][8][10]

Synthesis and Mechanistic Considerations

The synthesis of pyrrolidine derivatives often leverages readily available chiral precursors like L-proline to achieve stereoselectivity, a critical aspect in drug development.[13] While various methods exist, a common strategy for producing functionalized pyrrolidine carbonitriles involves the acylation of a proline derivative followed by the conversion of the carboxylic acid moiety into a nitrile. This multi-step process is a cornerstone for creating key intermediates for advanced pharmaceutical compounds.

Exemplary Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol details the synthesis of a closely related and highly valuable derivative, which serves as a key intermediate for the DPP-IV inhibitor Vildagliptin.^{[14][15][16]} The methodology illustrates the core chemical transformations relevant to **Pyrrolidine-1-carbonitrile** chemistry. The choice of reagents—such as trifluoroacetic anhydride for dehydration—is critical; it acts as a powerful dehydrating agent to convert the intermediate amide into the target nitrile under mild conditions, thus preserving the stereochemistry of the chiral center.^[15]

Step 1: N-Acylation of L-Proline

- Suspend L-proline (1.0 eq) in tetrahydrofuran (THF).
- Add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.
- Reflux the reaction mixture for 2 hours until the reaction is complete (monitored by TLC).
- Cool the mixture, dilute with water, and perform an extraction with ethyl acetate.
- Collect and combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.^[15]

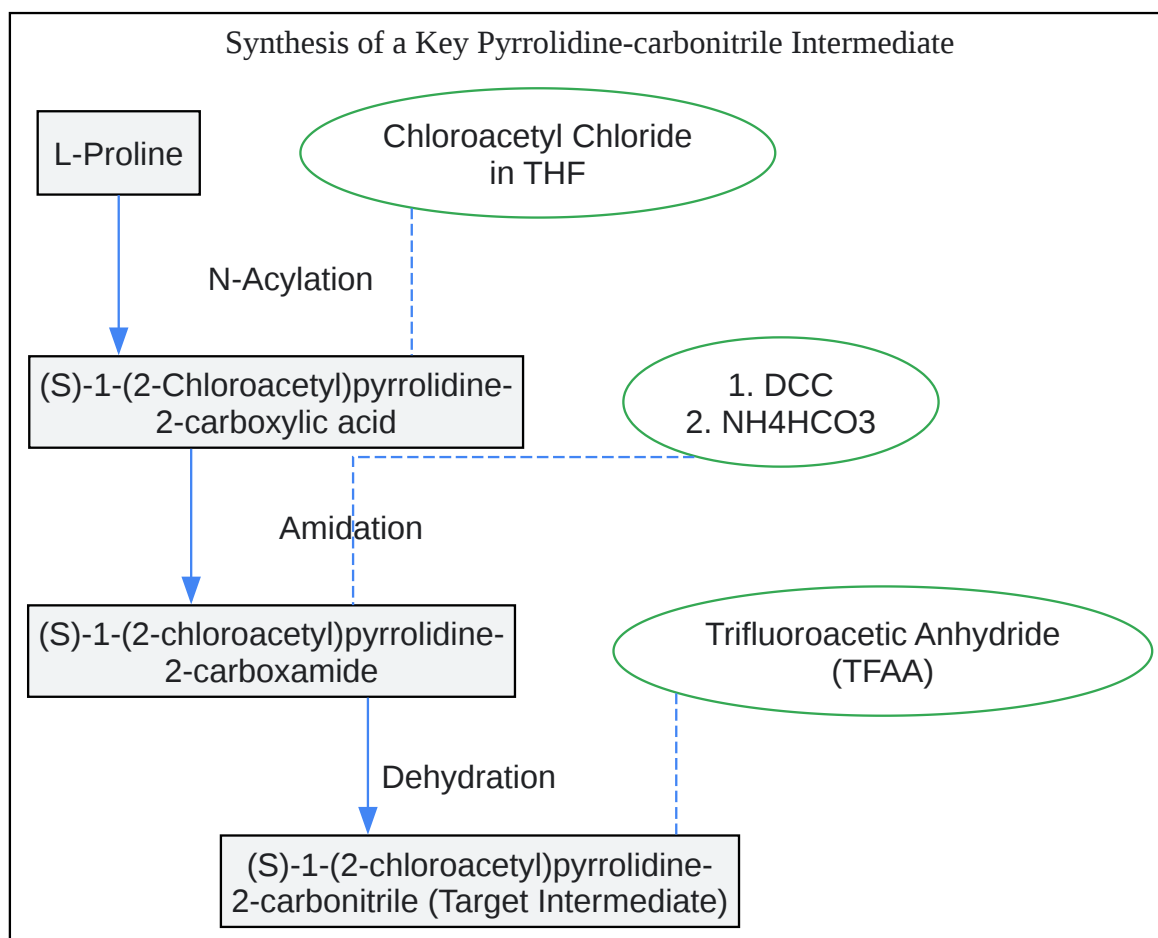
Step 2: Amide Formation

- Dissolve the carboxylic acid product from Step 1 (1.0 eq) in dichloromethane (DCM).
- Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM at 10–15 °C.
- Stir the mixture at room temperature for 1 hour.
- Add ammonium bicarbonate (10.0 eq) and continue stirring for an additional hour.
- Filter the reaction mixture to remove the precipitated dicyclohexylurea and wash the residue with DCM. Concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.^[15]

Step 3: Dehydration to Nitrile

- Suspend the amide product from Step 2 (1.0 eq) in THF at 0–5 °C.
- Add trifluoroacetic anhydride (1.5 eq) to the suspension.
- Allow the reaction mixture to stir at room temperature for 2 hours.
- Quench the reaction by carefully adding ammonium bicarbonate portion-wise at 5–10 °C.
- Stir for 45 minutes, then concentrate the mixture under vacuum to yield the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[\[15\]](#)

This self-validating protocol relies on standard organic transformations where progress can be rigorously monitored by techniques like Thin-Layer Chromatography (TLC) at each stage, ensuring high conversion and purity of intermediates.[\[15\]](#)



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Caption: Synthetic workflow for a key pyrrolidine-carbonitrile intermediate.

Applications in Research and Drug Development

Pyrrolidine-1-carbonitrile and its derivatives are instrumental in pharmaceutical R&D. The pyrrolidine ring is a privileged scaffold that provides structural rigidity and serves as a versatile anchor for various functional groups, while the nitrile can act as a hydrogen bond acceptor, a metabolic precursor to an amine, or a reactive handle for further chemical modifications.^[2]

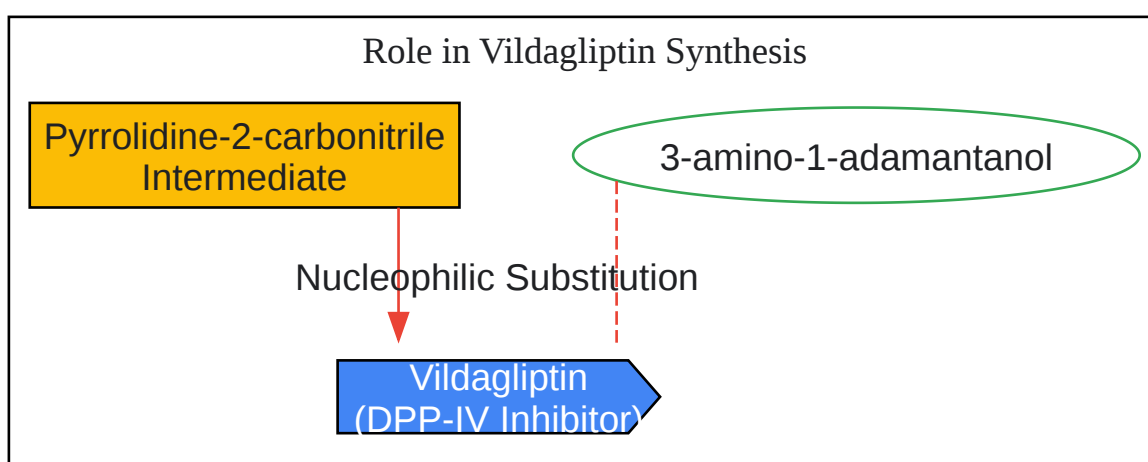
Role as a Key Pharmaceutical Intermediate

A prominent application is in the synthesis of gliptins, a class of anti-diabetic drugs that inhibit the dipeptidyl peptidase 4 (DPP-IV) enzyme.[14] Vildagliptin, for example, is synthesized using a pyrrolidine-carbonitrile intermediate.[16] The nitrile group is crucial for the molecule's interaction with the active site of the DPP-IV enzyme. The synthetic accessibility of these intermediates, as demonstrated in the protocol above, allows for the efficient, large-scale production of such drugs.[14][16]

Broader Utility in Medicinal Chemistry

The utility of this compound extends beyond anti-diabetic agents. It serves as a building block for:

- Agrochemicals: Used in the formulation of effective pesticides and herbicides.[2]
- Neurological Drug Candidates: The pyrrolidine scaffold is explored for its ability to interact with targets in the central nervous system.[2]
- Proteomics Research: The compound's specific reactivity is leveraged as a chemical tool to study protein function and interactions.[1]
- Antiviral and Anticancer Agents: The pyrrolidine ring is a core component of numerous antiviral (particularly for Hepatitis C) and anticancer drugs.[4][13]



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Caption: Logical relationship in the synthesis of Vildagliptin.

Safety, Handling, and Storage

Pyrrolidine-1-carbonitrile is a hazardous substance and requires strict safety protocols.

- **Hazard Identification:** The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[7][12] It also causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[12][17] The GHS signal word is "Danger".[12]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18]
- **Handling:** Avoid breathing vapors or mist.[18] Prevent contact with skin and eyes.[18] Use explosion-proof ventilation equipment as it is a combustible liquid.[18]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-10°C).[18] The compound is sensitive to air and heat, so storage under an inert gas like nitrogen is recommended.[18]
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][18]
 - **Eye Contact:** Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][18]
 - **Ingestion:** Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]
 - **Inhalation:** Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[18]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Pyrrolidine-1-carbonitrile is far more than a simple chemical reagent; it is a strategic asset in the fields of synthetic chemistry and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a precursor to high-value pharmaceutical agents underscore its importance. For researchers and scientists, a thorough understanding of its reactivity, handling requirements, and applications is essential for leveraging its full potential to drive innovation in the development of novel therapeutics and other advanced chemical products.

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- To cite this document: BenchChem. [Pyrrolidine-1-carbonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074914#pyrrolidine-1-carbonitrile-molecular-weight-and-formula>]

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